molecular formula C12H16FNO B1485761 1-{[(5-Fluoro-2-methylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2157888-45-2

1-{[(5-Fluoro-2-methylphenyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1485761
CAS No.: 2157888-45-2
M. Wt: 209.26 g/mol
InChI Key: AXCIRFHDEVCHFM-UHFFFAOYSA-N
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Description

1-{[(5-Fluoro-2-methylphenyl)amino]methyl}cyclobutan-1-ol is a cyclobutanol derivative featuring a substituted phenylamine group. Its structure comprises a cyclobutane ring fused with a hydroxyl group and an aminomethyl linker connected to a 5-fluoro-2-methylphenyl substituent.

Properties

IUPAC Name

1-[(5-fluoro-2-methylanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-9-3-4-10(13)7-11(9)14-8-12(15)5-2-6-12/h3-4,7,14-15H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCIRFHDEVCHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[(5-Fluoro-2-methylphenyl)amino]methyl}cyclobutan-1-ol (commonly referred to as the compound) is a cyclobutane derivative notable for its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H16FNO, with a molecular weight of 209.26 g/mol. The compound features a cyclobutane ring bonded to an amino group and a hydroxyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
CAS Number2157888-45-2
PurityMin. 95%

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoro-2-methylaniline with cyclobutanone under specific conditions. The process may require catalysts and involves steps such as reduction and purification to achieve high purity levels .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors, leading to modulation of various biochemical pathways. The presence of the amino and hydroxyl groups allows it to engage in hydrogen bonding and other interactions that can influence enzyme activity or receptor binding.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : In vitro studies have shown that cyclobutane derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation .
  • ACE Inhibition : Structure-activity relationship (SAR) studies have demonstrated that certain structural modifications can enhance the inhibition of angiotensin-converting enzyme (ACE), which is crucial for regulating blood pressure .

Case Studies

  • Anticancer Studies : A study evaluating the cytotoxic effects of similar cyclobutane compounds on human cancer cell lines reported significant apoptosis induction at specific concentrations, indicating potential therapeutic applications in oncology .
  • ACE Inhibition : Research involving flavonoids showed that modifications similar to those in this compound can lead to improved ACE inhibitory activity, suggesting that this compound may also have cardiovascular benefits .

Scientific Research Applications

Medicinal Chemistry

1-{[(5-Fluoro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has been investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals. The presence of the fluorine atom enhances the compound's lipophilicity, which is beneficial for drug design.

  • Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of cyclobutane compounds, revealing that modifications can lead to improved selectivity and potency against specific biological targets such as enzymes involved in cancer pathways .

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical transformations. It can participate in reactions such as:

  • Nucleophilic substitutions
  • Cycloadditions
  • Functional group interconversions

These reactions are critical for constructing more complex molecular architectures that are essential in pharmaceuticals and agrochemicals.

Agrochemicals

Research indicates that derivatives of this compound can exhibit herbicidal or fungicidal properties, making them candidates for agrochemical applications.

  • Case Study : A patent application described the synthesis of cyclobutane derivatives with herbicidal activity, suggesting that further exploration of this compound could lead to the development of effective agrochemicals .

Recent studies have focused on the pharmacological properties of cyclobutane derivatives, including their ability to modulate biological pathways relevant to disease treatment.

Key Findings:

  • Compounds with similar structures have shown significant activity against cancer cell lines, indicating potential use as anticancer agents .
  • Modifications at the amino or hydroxyl groups can lead to variations in biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[(Methylamino)methyl]cyclobutan-1-ol (CAS: 1461706-88-6)

  • Structure: Cyclobutanol core with a methylamino-methyl substituent.
  • Molecular Formula: C₆H₁₃NO | Molecular Weight: 115.18 g/mol .
  • Key Differences: Lacks the aromatic fluorine and methyl groups present in the target compound. Simpler substituent (methylamino vs. 5-fluoro-2-methylphenyl) likely reduces steric hindrance and lipophilicity.
  • Implications : The absence of fluorine may decrease metabolic stability compared to the target compound, while the smaller substituent could enhance solubility .

1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol (CAS: 2169432-27-1)

  • Structure: Cyclobutanol core with a longer 4-aminobutylamino chain.
  • Molecular Formula : C₉H₂₀N₂O | Molecular Weight : 172.27 g/mol .
  • The primary amine group may enhance reactivity or susceptibility to oxidation compared to the target’s aromatic amine.
  • Implications : The longer chain could improve membrane permeability but might reduce metabolic stability due to enzymatic degradation .

Cyclopentanol-Based Agrochemicals (e.g., Metconazole, Triticonazole)

  • Structure: Cyclopentanol core with triazole and chlorophenyl groups .
  • Key Differences: Larger cyclopentane ring vs. cyclobutane, altering ring strain and conformational flexibility. Triazole substituents (antifungal activity) vs.
  • Implications: Cyclopentanol derivatives are optimized for pesticidal use, whereas the target compound’s cyclobutanol scaffold and fluorine substitution may favor pharmaceutical applications .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
1-{[(5-Fluoro-2-methylphenyl)amino]methyl}cyclobutan-1-ol C₁₃H₁₇FNO₂* ~237.29 (calculated) 5-Fluoro-2-methylphenyl, cyclobutanol Pharmaceuticals (inferred)
1-[(Methylamino)methyl]cyclobutan-1-ol C₆H₁₃NO 115.18 Methylamino Synthetic intermediate
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol C₉H₂₀N₂O 172.27 4-Aminobutylamino Discontinued (stability issues?)
Metconazole C₁₇H₂₂ClN₃O 319.83 Chlorophenyl, triazole Pesticide

Research Findings and Implications

Substituent Effects: Fluorine in the target compound likely enhances metabolic stability and binding affinity to hydrophobic targets (e.g., enzymes or receptors) compared to non-fluorinated analogs .

Ring Size and Stability: Cyclobutanol’s smaller ring size increases ring strain compared to cyclopentanol-based agrochemicals, which may affect synthetic accessibility but improve target engagement through rigid geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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